(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring substituted with methyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving the appropriate pyridine precursor and methylation steps.
Coupling Reaction: The protected amino acid and the pyridine derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions such as trifluoroacetic acid.
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in aqueous solution.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Deprotection: The free amino acid derivative.
Oxidation: Oxidized pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the pyridine ring and the chiral center can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methylpyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethylpyridin-2-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is unique due to the specific substitution pattern on the pyridine ring and the presence of the chiral center. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid, often abbreviated as Boc-DMPA, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, chemical properties, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C17H24N2O5 |
Molecular Weight | 336.4 g/mol |
XLogP3 | 2.1 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 7 |
Topological Polar Surface Area | 119 Ų |
Boc-DMPA features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility, making it suitable for various biological applications.
Boc-DMPA has been studied for its inhibitory effects on specific biological pathways. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells.
Case Study: Inhibition of HSET
A notable study demonstrated Boc-DMPA's role as an inhibitor of HSET (KIFC1), a kinesin that facilitates centrosome clustering in cancer cells. The compound exhibited micromolar inhibition in vitro, with an IC50 value of approximately 2.7 μM under specific assay conditions . The study highlighted the compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells, which is a precursor to cell death.
Biological Activity and Applications
- Cancer Therapy : Boc-DMPA's ability to inhibit HSET makes it a promising candidate for further development as an anti-cancer agent. Its selective action on centrosome-amplified cells suggests potential for targeted therapies.
- Neuroprotective Effects : Preliminary studies suggest that Boc-DMPA may have neuroprotective properties, potentially through modulation of neuroinflammatory pathways. This aspect warrants further investigation.
- Peptide Synthesis : The compound's structure allows it to be utilized in peptide synthesis as a building block, particularly in the development of peptide-based therapeutics.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of Boc-DMPA derivatives. Key findings include:
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(2S)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
GOSLADJTEJCUIF-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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